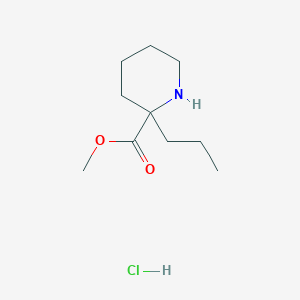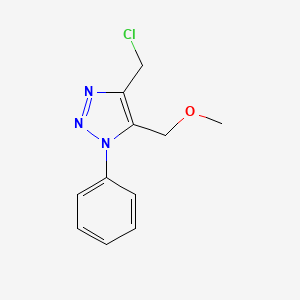![molecular formula C10H11Cl2N3 B1455729 Chlorhydrate de 1-[(2-chlorophényl)méthyl]-1H-imidazol-2-amine CAS No. 1311315-39-5](/img/structure/B1455729.png)
Chlorhydrate de 1-[(2-chlorophényl)méthyl]-1H-imidazol-2-amine
Vue d'ensemble
Description
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Applications anesthésiques et analgésiques
Ce composé est étroitement lié à la kétamine, qui est utilisée comme anesthésique et analgésique en médecine humaine et vétérinaire . La structure du composé lui permet d’être impliqué dans la synthèse de la kétamine, soulignant son utilisation potentielle en milieu médical pour le soulagement de la douleur et la sédation lors d’interventions chirurgicales.
Pharmacologie : Développement et synthèse de médicaments
En pharmacologie, le composé sert de précurseur dans la synthèse de la kétamine, un médicament aux multiples applications pharmacologiques . Son rôle dans le développement de médicaments est crucial, en particulier dans la création de produits pharmaceutiques pouvant être utilisés pour traiter des affections comme la dépression, la douleur chronique et, dans certains cas, la dépendance aux substances.
Agriculture : Médecine vétérinaire
Compte tenu de sa relation avec la kétamine, ce composé peut avoir des applications en médecine vétérinaire. Il pourrait être utilisé dans le développement de médicaments vétérinaires nécessitant les propriétés anesthésiques et analgésiques de la kétamine, en particulier pour les grands animaux lors d’interventions chirurgicales .
Science des matériaux : Synthèse et analyse chimiques
La structure chimique du composé suggère son utilité en science des matériaux, en particulier dans la synthèse de nouveaux matériaux ou produits chimiques. Sa réactivité pourrait être exploitée pour créer des polymères ou d’autres matériaux complexes présentant des propriétés spécifiques souhaitées .
Sciences de l’environnement : Chimie analytique
En sciences de l’environnement, le composé pourrait être utilisé en chimie analytique pour développer de nouvelles méthodes de détection de substances ou de polluants. Sa réactivité chimique pourrait lui permettre de se lier à des contaminants environnementaux spécifiques, contribuant ainsi à leur identification et à leur mesure .
Biochimie : Recherche sur la neurotransmission
Biochimiquement, le composé pourrait être utilisé dans la recherche liée à la neurotransmission en raison de sa similitude structurale avec la kétamine, qui interagit avec les récepteurs NMDA dans le cerveau. Cela pourrait fournir des informations sur le traitement des troubles neurologiques ou le développement de nouveaux médicaments psychoactifs .
Enseignement de la chimie : Enseignement des techniques de synthèse
Ce composé peut également être utilisé dans les milieux éducatifs, en particulier dans les cours de chimie axés sur les techniques de synthèse. Son rôle dans la synthèse de la kétamine peut servir d’exemple pratique de processus de transformation chimique .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, are known to interact with a wide range of targets due to their diverse pharmacological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a lipid-soluble molecule with a dissociation constant near to physiological ph . These properties could influence its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been associated with a wide range of biological and clinical applications .
Analyse Biochimique
Biochemical Properties
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key enzymes and proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in alterations in cellular processes and functions, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride within cells and tissues are essential for its activity and function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGUYXEVMGZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B1455647.png)

![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)


